alpha-Methyltryptamine
Overview
Description
Alpha-Methyltryptamine is a psychedelic, stimulant, and entactogen drug belonging to the tryptamine family. It was originally developed as an antidepressant in the 1960s by the Upjohn Company and was briefly used in the Soviet Union under the brand name Indopan . This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine, and also functions as a serotonin receptor agonist and a weak monoamine oxidase inhibitor .
Preparation Methods
Alpha-Methyltryptamine is synthesized through various chemical routes. One common method involves the reaction of indole-3-acetaldehyde with nitroethane to form 3-(2-nitropropyl)indole, which is then reduced to 3-(2-aminopropyl)indole . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alpha-Methyltryptamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites, such as hydroxy-alpha-Methyltryptamine.
Reduction: Reduction reactions can convert nitro groups to amino groups during synthesis.
Substitution: Substitution reactions can occur at the indole ring, leading to different derivatives.
Common reagents used in these reactions include nitroethane, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various hydroxylated and acetylated metabolites .
Scientific Research Applications
Mechanism of Action
Alpha-Methyltryptamine exerts its effects by acting as a releasing agent of serotonin, norepinephrine, and dopamine. It also functions as a serotonin receptor agonist and a weak monoamine oxidase inhibitor . These actions lead to increased levels of monoamines in the brain, resulting in its psychoactive effects .
Comparison with Similar Compounds
Alpha-Methyltryptamine is closely related to other alpha-alkylated tryptamines, such as alpha-ethyltryptamine and alpha-methylserotonin . Compared to these compounds, this compound has a unique combination of stimulant, entactogen, and psychedelic effects . Its resistance to monoamine oxidase-mediated metabolism due to the alpha-methyl group also distinguishes it from other tryptamines .
Similar compounds include:
- Alpha-Ethyltryptamine
- Alpha-Methylserotonin
- N,N-Dimethyltryptamine
- Psilocybin
This compound’s unique pharmacological profile and resistance to metabolism make it a compound of interest in both scientific research and recreational use .
Biological Activity
Alpha-Methyltryptamine (α-MT) is a compound belonging to the tryptamine family, recognized for its hallucinogenic and stimulant properties. Initially investigated as an antidepressant, α-MT has garnered attention due to its psychoactive effects and associated health risks, including fatalities linked to its use. This article examines the biological activity of α-MT, focusing on its pharmacodynamics, metabolic pathways, case studies of intoxication, and implications for clinical and forensic toxicology.
Pharmacodynamics
Mechanism of Action
α-MT exhibits a multifaceted pharmacological profile:
- Serotonin Reuptake Inhibition : α-MT acts as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. It functions as a non-selective agonist at various serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects .
- Monoamine Oxidase Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidase (MAO), with comparable potency to harmaline in rat models. This inhibition can lead to increased levels of monoamines in the brain, contributing to both stimulant and psychedelic effects .
Metabolism
Metabolic Pathways
The metabolism of α-MT has been studied extensively to identify potential biomarkers for its use:
- In Vitro Studies : Research utilizing human hepatocyte incubations revealed nine metabolites of α-MT. Key metabolic transformations include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation .
- Postmortem Analysis : In cases of acute intoxication, metabolites such as hydroxy-α-MT glucuronide and N-acetyl-α-MT were identified in urine and blood samples. These findings support the use of specific metabolites as biomarkers for detecting α-MT consumption in forensic settings .
Metabolite | Detection Method | Sample Type |
---|---|---|
Hydroxy-α-MT | LC-HRMS/MS | Urine |
N-acetyl-α-MT | LC-HRMS/MS | Blood |
Hydroxy-α-MT glucuronide | LC-HRMS/MS | Urine |
Hydroxy-α-MT sulfate | LC-HRMS/MS | Blood |
Case Studies
Fatalities Linked to α-MT
Several case studies highlight the dangers associated with α-MT use:
- Miami-Dade County Case (2003) : The first reported death related to α-MT involved a college student who experienced acute intoxication leading to cardiac arrest. Toxicological analysis revealed significant concentrations of α-MT in blood (2.0 mg/L) and liver (24.7 mg/kg) samples .
- Postmortem Analysis : In another case, a 35-year-old male died from polydrug intoxication involving α-MT. His blood samples showed detectable levels of multiple metabolites consistent with α-MT consumption .
Clinical Implications
Given the psychoactive properties and potential for severe toxicity associated with α-MT, understanding its biological activity is crucial for healthcare providers:
- Emergency Response : Awareness of α-MT's effects can aid in prompt diagnosis and treatment during acute intoxication cases.
- Forensic Toxicology : The identification of specific metabolites enhances the ability to confirm α-MT use in postmortem examinations.
Properties
IUPAC Name |
1-(1H-indol-3-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQQURBVYWZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |
Record name | Indopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00861850 | |
Record name | 1-(1H-Indol-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-26-3, 304-54-1 | |
Record name | (±)-α-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indopan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(1H-Indol-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-3-(2-aminopropyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-100 °C | |
Record name | Indopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.